molecular formula C9H10ClN B13525520 3-(2-Chlorophenyl)azetidine

3-(2-Chlorophenyl)azetidine

Cat. No.: B13525520
M. Wt: 167.63 g/mol
InChI Key: ZMKGFUUMMCARDM-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)azetidine is a four-membered heterocyclic compound featuring an azetidine ring substituted with a 2-chlorophenyl group

Preparation Methods

The synthesis of 3-(2-Chlorophenyl)azetidine can be achieved through various methods:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity under scalable conditions.

Chemical Reactions Analysis

3-(2-Chlorophenyl)azetidine undergoes various chemical reactions due to the strain-driven character of its four-membered ring:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Chlorophenyl)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-Chlorophenyl)azetidine exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which can be triggered under appropriate conditions . This reactivity allows it to participate in various chemical reactions, leading to the formation of different products.

Comparison with Similar Compounds

3-(2-Chlorophenyl)azetidine can be compared with other similar compounds such as aziridines and other azetidines:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

3-(2-chlorophenyl)azetidine

InChI

InChI=1S/C9H10ClN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2

InChI Key

ZMKGFUUMMCARDM-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2Cl

Origin of Product

United States

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